molecular formula C13H12BrNO B8805192 2-(Benzyloxy)-3-bromo-6-methylpyridine CAS No. 1206774-24-4

2-(Benzyloxy)-3-bromo-6-methylpyridine

Cat. No.: B8805192
CAS No.: 1206774-24-4
M. Wt: 278.14 g/mol
InChI Key: QPLPZIVXBMYTTA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Chemical Research

The pyridine scaffold is a cornerstone of modern organic and medicinal chemistry. researchgate.netmdpi.com Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids. nih.govgoogle.com In the pharmaceutical industry, the pyridine ring is a common motif found in a wide array of drugs, contributing to their biological activity and pharmacokinetic properties. nih.govwhiterose.ac.uk Their ability to act as ligands for metal catalysts, their utility in the synthesis of complex molecules, and their role as versatile intermediates underscore their importance in contemporary chemical research. google.com

The functionalization of the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making these derivatives highly valuable in the design of new materials and bioactive compounds. mdpi.com

Contextualization of 2-(Benzyloxy)-3-bromo-6-methylpyridine within Substituted Pyridine Frameworks

This compound is a multi-functionalized pyridine derivative. Its structure incorporates several key features that dictate its chemical behavior: a pyridine core, a bromine atom at the 3-position, a benzyloxy group at the 2-position, and a methyl group at the 6-position. Each of these substituents imparts specific reactivity to the molecule, making it a potentially valuable intermediate in the synthesis of more complex structures.

The bromine atom serves as a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The benzyloxy group can act as a protecting group for a hydroxyl functionality and can influence the electronic nature of the pyridine ring. The methyl group can also be a site for further chemical modification.

The synthesis of this compound can be inferred from the preparation of similar structures. A plausible synthetic route would involve the bromination of a suitable 2-methyl-3-hydroxypyridine precursor, followed by the introduction of the benzyl (B1604629) group via a Williamson ether synthesis. For instance, the synthesis of the related 2-bromo-3-methoxy-6-methylpyridine (B185322) is achieved by reacting 2-bromo-3-hydroxy-6-methylpyridine with iodomethane (B122720) in the presence of a base. chemicalbook.com Similarly, the synthesis of 2-methyl-3-bromopyridine itself can be accomplished through a multi-step process starting from 2-chloro-3-nitropyridine. google.com

Overview of Academic Research Perspectives on the Chemical Compound

Research involving similar brominated pyridine derivatives often focuses on their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures that are often found in pharmaceutically active compounds. mdpi.com The presence of the benzyloxy group suggests its use as a precursor to 3-hydroxy-6-methylpyridine derivatives, which are known to be part of biologically active molecules like the fungicide Nikkomycin Z. researchgate.netnih.gov Therefore, academic research would likely view this compound as a valuable intermediate for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₃H₁₂BrNO
CAS Number 1206774-24-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206774-24-4

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-bromo-6-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C13H12BrNO/c1-10-7-8-12(14)13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

QPLPZIVXBMYTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Benzyloxy 3 Bromo 6 Methylpyridine

Transformations at the Bromine Atom

The bromine atom at the C-3 position of the pyridine (B92270) ring is the primary site for a range of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the steric and electronic effects of the adjacent benzyloxy group and the methyl group at the C-6 position. The following sections detail the principal reactions targeting this C-Br bond.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For substrates like 2-(benzyloxy)-3-bromo-6-methylpyridine, these reactions provide a direct route to introduce aryl, alkynyl, and amino functionalities at the 3-position of the pyridine core. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgresearchgate.net This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents. libretexts.org

For a substrate like this compound, the Suzuki-Miyaura reaction would enable the introduction of various aryl or vinyl groups at the C-3 position. While specific studies on this exact molecule are not prevalent, the reaction is well-documented for a vast array of bromopyridines and other aryl bromides. nih.govrsc.orgresearchwithrutgers.com For instance, palladium-catalyzed Suzuki cross-coupling has been successfully used on complex heterocyclic systems, such as the reaction of bromoimidazoquinolines with boronic acids or pinacol (B44631) esters to generate novel compounds. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for coupling challenging substrates. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
8-Bromoimidazoquinoline6-Fluoro-3-pyridinylboronic acidPd catalyst (unspecified)UnspecifiedUnspecifiedN/A organic-chemistry.org
3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂OGood researchwithrutgers.com
ortho-BromoanilinesVarious aryl/alkyl boronic estersCataXCium A Pd G3K₃PO₄Dioxane/H₂OGood to Excellent libretexts.org
Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. colab.wsorganic-chemistry.org This reaction is a cornerstone for the synthesis of aryl alkynes, which are important precursors in medicinal chemistry and materials science. colab.wsorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling. colab.wslumenlearning.com

The reaction of this compound with various terminal alkynes under Sonogashira conditions would yield 3-alkynyl-2-(benzyloxy)-6-methylpyridine derivatives. Studies on similar substrates, such as 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine, demonstrate the feasibility and versatility of this transformation on the bromopyridine scaffold. organic-chemistry.orglibretexts.org The reaction conditions are generally robust, tolerating a range of functional groups on the alkyne partner. libretexts.org Microwave-assisted methods can significantly shorten reaction times and improve yields.

Table 2: Exemplary Conditions for Sonogashira Coupling of Bromopyridines
Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventYieldReference
2-Amino-3-bromo-pyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF72-96% organic-chemistry.org
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFHigh libretexts.org
2-(6-Chloropyridin-3-yl)-1H-benzimidazole (coupled at chloro position)TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMSO (Microwave)High
Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. Since its development, this reaction has become a premier method for constructing aryl amines, offering significant advantages over traditional methods in terms of scope and functional group tolerance.

This strategy would allow for the introduction of primary or secondary amines at the C-3 position of this compound. The success of the Buchwald-Hartwig amination often depends on the choice of phosphine ligand, with several "generations" of increasingly effective and sterically demanding ligands developed over the years. For substrates like substituted 2-aminopyridines, potential challenges can include catalyst inhibition by the pyridine nitrogen or the amino group, but specialized ligand systems like RuPhos and BrettPhos have been developed to overcome these issues. A documented procedure for the amination of 2-bromo-6-methyl pyridine, a close structural analog, demonstrates the reaction's applicability.

Table 3: Conditions for Buchwald-Hartwig Amination of Bromopyridines
Bromopyridine SubstrateAmineCatalyst SystemBaseSolventYieldReference
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOᵗBuToluene60%
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSToluene78%
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC complextBuOKTolueneHigh

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl halides, this is a valuable transformation for removing halogen atoms that may have been used as protecting or directing groups during a synthesis. researchgate.net Catalytic hydrogenation is a common and effective method for this purpose.

The bromine atom of this compound can be removed via catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. This method is known to be effective for aryl bromides under neutral conditions. An important consideration for this specific substrate is the benzyloxy group, which contains a benzyl (B1604629) ether linkage. Standard catalytic hydrogenation conditions (H₂, Pd/C) can also cleave benzyl ethers (hydrogenolysis). Therefore, achieving selective dehalogenation without debenzylation would require careful selection of reaction conditions, such as using specific catalysts or employing alternative hydrogen sources in catalytic transfer hydrogenation. Other methods for reductive dehalogenation include using metal hydrides, radical-based reductions, or photocatalytic systems.

Reactions Involving the Benzyloxy Group

The benzyloxy group is a common protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions and its susceptibility to removal under specific, mild protocols. In the context of this compound, this group not only protects the 2-hydroxy position but also influences the electronic properties of the pyridine ring.

Catalytic hydrogenolysis is the most frequently employed method for the cleavage of benzyl ethers. This reaction typically involves the use of a palladium catalyst, most commonly supported on activated carbon (Pd/C), under an atmosphere of hydrogen gas.

The process involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the free hydroxyl group. While highly efficient, a significant challenge in the hydrogenolysis of this compound is the potential for competitive hydrodebromination at the C-3 position. The selection of reaction conditions is therefore critical to achieve chemoselectivity. The use of specific catalyst poisons, such as pyridine or diphenylsulfide, can modulate the activity of the Pd/C catalyst, often suppressing the hydrogenolysis of more reactive functionalities like aryl halides while permitting the cleavage of the benzyl ether. nih.gov Furthermore, the choice of solvent and the addition of a mild base can also influence the reaction's selectivity.

Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

Catalyst Hydrogen Pressure Solvent Additives Typical Temperature
10% Pd/C 1 - 5 atm Methanol, Ethanol, Ethyl Acetate (B1210297) None Room Temperature
20% Pd(OH)₂/C 1 - 50 atm Methanol, Ethanol Acetic Acid Room Temperature - 60°C

This table presents generalized conditions and would require optimization for the specific substrate, this compound, to maximize selectivity for O-debenzylation over debromination.

Benzyl ethers can be cleaved under strong acidic conditions, either with protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃). The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon (Sₙ2) or formation of a stabilized benzyl cation (Sₙ1).

For this compound, the pyridine nitrogen would be protonated first in the presence of strong acid, forming a pyridinium (B92312) salt. This protonation increases the electron-withdrawing nature of the ring, which could influence the subsequent cleavage of the C-O bond. Studies on the acid-facilitated debenzylation of N-benzyl-2-aminopyridines have shown that the addition of an acid like acetic acid can be crucial for successful cleavage, suggesting that modulating the acidity is key for deprotection of benzyl groups attached to pyridine rings. nih.govnih.govnorthwestern.edu

Table 2: Reagents for Acid-Mediated Cleavage of Benzyl Ethers

Reagent Solvent Typical Temperature Mechanism
HBr in Acetic Acid Acetic Acid Room Temperature - 50°C Sₙ2/Sₙ1
Boron Tribromide (BBr₃) Dichloromethane -78°C to Room Temperature Lewis acid-assisted cleavage

Oxidative methods provide an alternative to hydrogenolysis or acid-mediated reactions for benzyl ether deprotection. One common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for cleaving electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers. Recent advancements have shown that visible-light-mediated oxidative debenzylation using catalytic amounts of DDQ is possible, broadening the scope to standard benzyl ethers. nih.gov This method proceeds via a single-electron transfer (SET) mechanism, generating a benzyl radical cation that fragments. Such methods could offer high functional group tolerance, potentially leaving the bromo substituent intact. Other oxidative systems, often involving metal catalysts, can also effect this transformation. nih.govmdpi.comresearchgate.net

While cleavage is the most common reaction, the benzylic C-H bonds of the benzyloxy group can also be a site for functionalization. These reactions are less common but can provide access to derivatized building blocks. Methods for benzylic C-H functionalization often involve radical mechanisms or deprotonation. rsc.org For instance, radical bromination could introduce a bromine atom at the benzylic position, which could then be displaced by nucleophiles. However, the reactivity of other sites on the molecule, such as the 6-methyl group, would need to be considered to ensure selectivity. Benzylic oxidation using mild oxidizing agents could potentially form a benzaldehyde (B42025) or benzoic acid derivative while still attached to the pyridine core, though this transformation is challenging and often leads to cleavage. nih.gov

Cleavage and Deprotection Strategies of Benzyl Ethers

Modifications at the Methyl Group

The methyl group at the C-6 position of the pyridine ring is a key handle for carbon-carbon bond formation. Its protons are rendered acidic (pKa ≈ 30-35 in DMSO) by the adjacent electron-withdrawing pyridine ring, allowing for deprotonation with a strong base to form a nucleophilic carbanion. This process, known as lateral lithiation, is a powerful tool for the functionalization of picoline derivatives.

Research on substituted (6-methyl-2-pyridyl)methyllithium species has demonstrated that deprotonation using bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) generates a potent nucleophile. nih.gov This anion can then react with a variety of electrophiles to install new functional groups. For this compound, this strategy would likely proceed smoothly, as the benzyloxy and bromo groups are generally compatible with these conditions, although careful temperature control would be necessary to avoid competing reactions.

The reaction of the generated lithiated species with electrophiles such as epoxides has been studied, providing a route to more complex side chains. nih.gov This methodology is directly applicable to the target compound for the synthesis of novel derivatives.

Table 3: Representative Reactions of Lithiated 2,6-Lutidine Derivatives with Electrophiles

Base Electrophile Product Structure (R=) Yield (%)
n-BuLi 1,2-Epoxyoctane -CH₂CH(OH)C₆H₁₃ 76
LDA 1,2-Epoxyoctane -CH₂CH(OH)C₆H₁₃ 69
n-BuLi Benzaldehyde -CH₂CH(OH)Ph (Not reported)

Data adapted from studies on related 2,6-disubstituted pyridines and are representative of the expected reactivity for this compound. nih.gov Yields are illustrative and depend on specific substrate and reaction conditions.

Alpha-Methyl Functionalization Strategies

The methyl group at the 6-position (alpha to the nitrogen atom) of the pyridine ring is a potential site for functionalization. Strategies for the alpha-methylation of pyridines often involve the generation of a carbanion at the methyl group, followed by quenching with an electrophile.

One common approach for the deprotonation of an alpha-methyl group on a pyridine ring is the use of a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) or a lithium amide like lithium diisopropylamide (LDA). The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

For this compound, treatment with a strong base could lead to the formation of a lithiated species at the 6-methyl group. This nucleophilic intermediate could then be reacted with various electrophiles to introduce new functional groups. For instance, reaction with an alkyl halide (e.g., methyl iodide) would result in chain extension, while reaction with a carbonyl compound (e.g., an aldehyde or ketone) would yield a hydroxylated derivative.

Table 1: Plausible Alpha-Methyl Functionalization Reactions

Reagent 1Reagent 2 (Electrophile)Product Functional Group at C6-Methyl
n-BuLiCH₃I-CH₂CH₃ (Ethyl)
LDAPhCHO-CH₂CH(OH)Ph (Hydroxy(phenyl)ethyl)
s-BuLiD₂O-CH₂D (Deuterated methyl)

Regioselective Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the benzyloxy group at the 2-position could potentially act as a directing group for lithiation at the adjacent 3-position. However, the presence of a bromine atom at this position makes a halogen-metal exchange reaction more likely.

Treatment of the compound with an organolithium reagent, typically at low temperatures, would be expected to result in a bromine-lithium exchange, leading to the formation of a 3-lithiated pyridine derivative. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 3-position. The regioselectivity of this process is generally high.

Table 2: Potential Regioselective Lithiation and Electrophilic Quenching at C3

Reagent 1ElectrophileIntroduced Substituent at C3
n-BuLiDMF-CHO (Formyl)
t-BuLiCO₂ then H⁺-COOH (Carboxylic Acid)
n-BuLiTMSCl-Si(CH₃)₃ (Trimethylsilyl)

Reactivity of the Pyridine Core and Nitrogen Atom

N-Alkylation and N-Oxidation Pathways

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or triflates, to form a pyridinium salt. For this compound, reaction with an agent like methyl iodide would yield the corresponding N-methylpyridinium iodide. This modification would significantly alter the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide, this compound N-oxide, would exhibit different reactivity compared to the parent pyridine. The N-oxide group can activate the C2 and C6 positions for nucleophilic substitution and can also be used to direct further functionalization.

Complex-Induced Proximity Effects on Reactivity

The concept of Complex-Induced Proximity Effects (CIPE) describes how the pre-coordination of a reagent to a Lewis basic site in a molecule can direct reactivity to a nearby position. In the context of this compound, the benzyloxy group and the pyridine nitrogen are potential coordination sites for organolithium reagents.

During a lithiation reaction, the lithium reagent might first coordinate to the oxygen of the benzyloxy group or the nitrogen of the pyridine ring. This complexation can bring the base into close proximity to specific protons, influencing the site of deprotonation. For instance, coordination to the benzyloxy group could enhance the rate of deprotonation at the adjacent C3 position if a direct deprotonation were to compete with the more probable halogen-metal exchange. Similarly, coordination to the pyridine nitrogen could influence the acidity of the alpha-methyl protons at the C6 position. The ultimate regioselectivity of lithiation would depend on a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.

Mechanistic Investigations of Reactions Involving the Chemical Compound

Elucidation of Reaction Pathways for its Synthesis and Analogues

The synthesis of 2-(benzyloxy)-3-bromo-6-methylpyridine and its analogues often involves a multi-step process, with each step governed by specific reaction mechanisms. A common synthetic route begins with the bromination of a corresponding pyridine (B92270) derivative. For instance, the synthesis of 3-bromopyridine (B30812) can be achieved through various methods, including reacting pyridine hydrochloride with bromine at high temperatures or the reaction of pyridine with mercuric acetate (B1210297) followed by bromination. These electrophilic substitution reactions are often challenging due to the electron-deficient nature of the pyridine ring, requiring harsh conditions to proceed. google.comnih.gov

Subsequent introduction of the benzyloxy group can be accomplished through nucleophilic aromatic substitution. In this step, the bromine atom at the 2-position of a di-substituted pyridine can be displaced by a benzyl (B1604629) oxide nucleophile. The reaction mechanism typically involves the formation of a Meisenheimer complex as an intermediate. Alternatively, the synthesis can be designed to introduce the benzyloxy group first, followed by bromination at the 3-position. The regioselectivity of the bromination is influenced by the directing effects of the existing substituents on the pyridine ring.

The synthesis of analogues, such as those with different substituents on the pyridine ring or variations in the benzyloxy group, follows similar mechanistic principles. For example, the synthesis of 2-bromo-3-hydroxy-6-methylpyridine provides a precursor that can be subsequently benzylated. nih.govresearchgate.net The formation of various substituted pyridines through bromine-lithium exchange reactions followed by quenching with different electrophiles also provides a pathway to a wide range of analogues. researchgate.netrsc.org

Mechanistic Studies of Bromine Functionalization Reactions (e.g., Cross-Couplings)

The bromine atom at the 3-position of this compound is a key handle for introducing molecular complexity through various functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. Mechanistic studies of these transformations have been pivotal in optimizing reaction conditions and expanding their scope.

In Suzuki-Miyaura cross-coupling reactions, the catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) catalyst, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from a boronic acid or ester is transferred to the palladium center, typically facilitated by a base. The final step, reductive elimination, results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, allowing the catalytic cycle to continue. smolecule.commdpi.com

The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of each step. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The choice of base and solvent also significantly influences the rate and yield of the reaction by affecting the solubility of the reagents and the rate of transmetalation.

Mechanistic Insights into Benzyloxy Group Transformations (e.g., Deprotection, Oxidation)

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. Its removal, or deprotection, can be achieved through various methods, each with a distinct mechanism.

Hydrogenolysis is a common method for benzyl group deprotection. The mechanism involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene. jk-sci.comorganic-chemistry.org The reaction proceeds through the oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by hydrogen coordination and transfer, leading to the cleavage of the carbon-oxygen bond and release of the alcohol. The process concludes with reductive elimination, which expels toluene (B28343) and regenerates the Pd(0) catalyst. jk-sci.com

Oxidative deprotection offers an alternative pathway that avoids the use of hydrogen and is compatible with functional groups sensitive to reduction. organic-chemistry.orgorganic-chemistry.orgnih.gov One such method employs a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov The mechanism is believed to involve the oxidation of the nitroxyl radical to an oxoammonium salt. This species then facilitates a hydride transfer from the benzylic carbon of the ether, leading to the formation of an intermediate that is subsequently hydrolyzed to yield the alcohol and benzaldehyde (B42025). organic-chemistry.org

Mechanisms of Methyl Group Functionalization Reactions

The methyl group at the 6-position of the pyridine ring offers another site for functionalization. While direct C-H functionalization of the methyl group on this specific compound is not extensively detailed in the provided context, general mechanisms for methyl group functionalization on pyridine rings can be inferred.

One common approach involves the oxidation of the methyl group to an aldehyde or carboxylic acid. This can be achieved using various oxidizing agents. For instance, the Kornblum oxidation involves the reaction of an in-situ generated alkyl iodide with dimethyl sulfoxide (B87167) (DMSO). researchgate.net The mechanism proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.

Another strategy for methyl group functionalization is through deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. However, the acidity of the methyl protons in pyridines can be influenced by the other substituents on the ring, which may affect the feasibility of this approach.

Investigation of Catalyst Roles and Intermediates in Transformations

The role of catalysts and the identification of reaction intermediates are central to understanding the mechanisms of reactions involving this compound.

In palladium-catalyzed cross-coupling reactions , the catalyst's role is to facilitate the formation of the new carbon-carbon bond by orchestrating the oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric properties of the ligands coordinated to the palladium center are critical in modulating its reactivity and stability throughout the catalytic cycle. Intermediates such as the oxidative addition adduct and the transmetalated palladium complex have been characterized in related systems, providing strong evidence for the proposed catalytic cycle.

In catalytic deprotection reactions , the catalyst provides a lower energy pathway for the cleavage of the benzyl group. In hydrogenolysis, the palladium surface acts as a template for the reaction, facilitating the interaction between the benzyl ether and hydrogen. jk-sci.com In oxidative deprotection using nitroxyl radicals, the catalyst is oxidized to a more reactive species that directly participates in the key bond-breaking step. organic-chemistry.orgnih.gov

The study of reaction kinetics and the use of spectroscopic techniques, such as NMR and mass spectrometry, are invaluable tools for identifying transient intermediates and understanding the role of the catalyst in these transformations. For example, detailed mechanistic studies on related catalytic systems have utilized high-resolution mass spectrometry to identify catalyst arrest states and guide efforts to improve catalyst performance.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stability Investigations

Molecules with rotatable single bonds, such as the C-O bond in the benzyloxy group of 2-(Benzyloxy)-3-bromo-6-methylpyridine, can exist in different spatial arrangements called conformations. mdpi.com Conformational analysis involves calculating the molecule's energy as a function of the torsion angle around one or more of these bonds.

This analysis helps to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. mdpi.com For the title compound, a potential energy surface scan would reveal the preferred orientation of the benzyl (B1604629) group relative to the pyridine (B92270) ring, which is crucial for understanding its steric and electronic properties and how it might interact with other molecules, such as biological receptors.

Aromaticity Assessment of the Pyridine Ring

The aromaticity of the pyridine ring in a molecule such as this compound would be influenced by its substituents: the benzyloxy group at the 2-position, the bromine atom at the 3-position, and the methyl group at the 6-position. Computational chemistry provides several tools to quantify the aromaticity of a cyclic system. These methods are generally categorized based on geometric, energetic, and magnetic criteria.

Commonly Used Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. The presence of bulky and electronegative substituents can induce bond length variations, which would be reflected in the HOMA value.

Para-Delocalization Index (PDI): This electronic index, derived from Quantum Theory of Atoms in Molecules (QTAIM), measures the electron sharing between para-related atoms in a six-membered ring. Higher PDI values are associated with greater aromaticity.

Expected Substituent Effects:

Benzyloxy Group (-OCH2Ph): As an oxygen-containing substituent at the 2-position, it can act as a π-donor through its lone pairs, potentially increasing the electron density within the pyridine ring and influencing its aromaticity.

Methyl Group (-CH3): This is a weak electron-donating group through hyperconjugation, which generally has a minor impact on the aromaticity of the pyridine ring compared to the other substituents.

A computational study on this compound would involve geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and an appropriate basis set) followed by the calculation of these aromaticity indices. The results would then be compared to benzene (B151609) and pyridine as reference compounds.

Exploration of Solvent Effects in Computational Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are crucial for understanding these solvent effects at a molecular level. For this compound, a molecule with a degree of polarity, solvent effects would be particularly relevant to its electronic structure, reactivity, and spectroscopic properties.

Computational Approaches to Solvent Effects:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally intensive but can provide a more detailed and accurate picture of the solvation shell.

Studying Solvent Effects on this compound:

A computational investigation would typically involve optimizing the geometry of the compound in the gas phase and in a series of solvents with varying polarities (e.g., a nonpolar solvent like toluene (B28343), a polar aprotic solvent like acetone, and a polar protic solvent like ethanol). The following properties would be analyzed:

Molecular Geometry: Changes in bond lengths and angles upon solvation.

Electronic Properties: Variations in the dipole moment, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations would reveal how the solvent polarity affects the charge distribution and electronic reactivity of the molecule.

Spectroscopic Properties: Calculation of UV-Vis or NMR spectra in different solvents to predict solvatochromic shifts.

The table below illustrates the kind of data that would be generated from such a computational study. Please note that the values provided are hypothetical and for illustrative purposes only, as no specific data for this compound has been found in the literature.

Table 1: Hypothetical Calculated Properties of this compound in Different Solvents

PropertyGas PhaseToluene (ε ≈ 2.4)Acetone (ε ≈ 20.7)Ethanol (ε ≈ 24.6)
Dipole Moment (Debye)2.502.853.503.65
HOMO Energy (eV)-6.50-6.55-6.65-6.70
LUMO Energy (eV)-1.20-1.25-1.35-1.40
HOMO-LUMO Gap (eV)5.305.305.305.30

Such a study would provide valuable insights into how the choice of solvent can modulate the electronic characteristics and potential reactivity of this compound.

Applications of the Chemical Compound in Advanced Organic Synthesis

As a Versatile Synthetic Building Block for Complex Molecules

The strategic positioning of three distinct functional groups on the pyridine (B92270) ring makes 2-(Benzyloxy)-3-bromo-6-methylpyridine a superb building block for the synthesis of complex molecules. Each functional group offers a handle for a different class of chemical transformations, which can be performed in a controlled sequence.

The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups at this position, while Sonogashira coupling allows for the installation of alkynyl moieties. cetjournal.itmdpi.comscirp.orgresearchgate.net These transformations are crucial for building the carbon skeleton of intricate target molecules.

The benzyloxy group at the 2-position serves a dual purpose. Primarily, it acts as a protecting group for the 2-hydroxypyridine (B17775) tautomer. This protection is essential as the unprotected pyridone could interfere with many of the reactions targeting the bromo group. The benzyl (B1604629) group can be readily cleaved under standard hydrogenolysis conditions to reveal the hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. Furthermore, the alkoxy group electronically influences the pyridine ring, affecting the reactivity of the other positions.

The methyl group at the 6-position, while seemingly simple, also contributes to the molecule's utility. It can influence the steric environment around the nitrogen atom and the adjacent C5 position, which can be important for regioselectivity in certain reactions. Additionally, the methyl group itself can be functionalized, for example, through radical halogenation or oxidation to a carboxylic acid, further expanding the synthetic possibilities.

The combination of these features allows for a modular approach to the synthesis of complex, highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net

As a Precursor for Novel Heterocyclic Architectures

The inherent reactivity of this compound makes it an excellent starting material for the construction of more elaborate heterocyclic systems, particularly those containing a fused pyridine ring.

Construction of Fused Pyridine Systems (e.g., Imidazopyridines)

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govacs.orgnih.govrsc.org The synthesis of these systems typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound does not possess the required amino group, it can be readily converted into a suitable precursor.

A potential synthetic route involves a Buchwald-Hartwig amination reaction at the 3-bromo position to introduce a protected amino group. cam.ac.ukorganic-chemistry.org Subsequent debenzylation of the 2-benzyloxy group would yield a 2-hydroxypyridine, which can then be converted to a 2-aminopyridine derivative. This intermediate can then undergo intramolecular cyclization or reaction with another component to form the desired fused imidazopyridine ring system. This step-wise approach allows for the introduction of diversity at multiple points in the synthesis.

The following table outlines a proposed reaction sequence for the synthesis of an imidazopyridine derivative starting from this compound.

StepReactionReagents and ConditionsIntermediate/Product
1Buchwald-Hartwig AminationPd catalyst, ligand, base, amine (e.g., Boc-NH2)2-(Benzyloxy)-3-(Boc-amino)-6-methylpyridine
2Deprotection (Debenzylation)H2, Pd/C3-(Boc-amino)-6-methylpyridin-2-ol
3Conversion to 2-aminopyridine(Not specified)2,3-Diamino-6-methylpyridine derivative
4Cyclizationα-haloketone or equivalentFused Imidazopyridine

This sequence highlights the utility of the starting material's functional group handles in a multi-step synthesis of a complex heterocyclic scaffold.

Synthesis of Polyfunctionalized Pyridine Derivatives

The term "polyfunctionalized" refers to molecules bearing multiple functional groups, which can be the same or different. This compound is an ideal precursor for such derivatives due to its inherent trifunctional nature. The bromo, benzyloxy, and methyl groups can all be modified or used to introduce new functionalities.

Cross-coupling reactions at the 3-bromo position are the most straightforward method for introducing a wide variety of substituents. For example, a Suzuki coupling with an arylboronic acid, followed by a Sonogashira coupling with a terminal alkyne after a second halogenation at another position, could yield a pyridine with three different carbon-based substituents.

Furthermore, the benzyloxy group can be deprotected to a hydroxyl group, which can then be converted to other functionalities. For example, it can be transformed into a triflate, which is another excellent leaving group for cross-coupling reactions, or it can be alkylated or acylated.

The methyl group can also be a site for further functionalization. For instance, it can undergo oxidation to a carboxylic acid, which can then be converted to an amide, ester, or other carbonyl derivatives. This multi-pronged approach allows for the creation of a vast array of polyfunctionalized pyridine derivatives with tailored electronic and steric properties. organic-chemistry.orgnih.govdocumentsdelivered.comresearchgate.net

Role as a Directing Group in Regioselective Functionalization

In electrophilic aromatic substitution, the existing substituents on an aromatic ring direct incoming electrophiles to specific positions (ortho, meta, or para). youtube.commasterorganicchemistry.comulethbridge.capearson.com The 2-benzyloxy group in the target molecule is an alkoxy group, which is typically an ortho-, para-director. However, in the context of the pyridine ring, which is electron-deficient, and with the presence of other substituents, the directing effects can be more complex.

A particularly powerful reaction in this context is Directed ortho Metalation (DoM). researchgate.netnih.govresearchgate.netresearchgate.netgoogle.comnih.govresearchgate.net In DoM, a heteroatom-containing functional group directs the deprotonation of the adjacent ortho position by an organolithium reagent. An alkoxy group is a known directing group. For a 2-benzyloxypyridine, the directing effect would favor lithiation at the 3-position. However, in this compound, this position is already substituted with bromine.

This situation can lead to several outcomes. The directing effect of the benzyloxy group could potentially facilitate a halogen-metal exchange at the 3-position, leading to a 3-lithiated species that can be trapped with an electrophile. Alternatively, the combined electronic effects of the benzyloxy, bromo, and methyl groups could direct metalation or another electrophilic substitution to one of the remaining unsubstituted positions, C4 or C5. The interplay of the electron-donating nature of the benzyloxy group (through resonance) and the electron-withdrawing nature of the nitrogen atom and the bromo group would determine the most activated site for substitution. rsc.orgrmit.edu.vnnih.govmanipal.edu

The following table summarizes the electronic effects of the substituents on the pyridine ring:

SubstituentPositionElectronic Effect
Benzyloxy2+R, -I (ortho, para-directing)
Bromo3-I, +R (deactivating, ortho, para-directing)
Methyl6+I (activating, ortho, para-directing)
Ring Nitrogen1-I, -R (deactivating, meta-directing)

The ultimate regiochemical outcome of a reaction would depend on the specific reaction conditions and the nature of the attacking species.

Utility in Diversity-Oriented Synthesis and Scaffold Elaboration

Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.ukmasterorganicchemistry.comresearchgate.net The ideal starting material for a DOS campaign should possess multiple functional groups that can be elaborated in a combinatorial fashion to generate a wide range of different molecular scaffolds. This compound is an excellent candidate for such an approach.

The three key functional groups—bromo, benzyloxy, and methyl—can be seen as "diversity nodes." Each node can be subjected to a different set of reactions to introduce a variety of building blocks. For example, a DOS library could be constructed by:

Varying the substituent at the 3-position: A set of different aryl or alkyl groups can be introduced via Suzuki coupling.

Modifying the 2-position: The benzyloxy group can be cleaved and the resulting hydroxyl group can be alkylated with a variety of alkyl halides.

Functionalizing the 6-position: The methyl group can be oxidized to a carboxylic acid, which can then be converted into a library of amides by reacting with different amines.

By carrying out these reactions in a combinatorial manner, a large and diverse library of molecules can be rapidly synthesized from a single, versatile starting material. This approach allows for the efficient exploration of chemical space around the privileged pyridine scaffold. nih.govresearchgate.netrasayanjournal.co.in The ability to systematically vary the substituents at three different positions provides a powerful tool for generating novel compounds with potential biological activity.

Structural Elucidation Methodologies in Research

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in providing insights into the molecular framework of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-(Benzyloxy)-3-bromo-6-methylpyridine, a full structural characterization would involve both ¹H and ¹³C NMR spectroscopy.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, the benzylic methylene (B1212753) group, and the phenyl ring. The chemical shifts (δ) of these signals, their integration, and their splitting patterns (multiplicity) due to spin-spin coupling would be critical in confirming the substitution pattern on the pyridine ring and the presence of the benzyloxy group.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, and their chemical shifts would be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

Despite the utility of this technique, specific, experimentally-derived NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of the fragmentation pattern could reveal the loss of specific fragments, such as the benzyl (B1604629) group or the bromine atom, which would further support the proposed structure. However, specific mass spectrometry data for this compound could not be located in the public domain.

X-ray Crystallography for Solid-State Structure Confirmation

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the positions of the atoms can be determined.

This powerful technique would provide unequivocal proof of the compound's structure. However, a search for crystallographic data deposited in scientific databases did not yield any results for this compound.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Optimizing Williamson Ether Synthesis: A logical synthetic approach would involve the benzylation of 2-hydroxy-3-bromo-6-methylpyridine. Research should focus on optimizing reaction conditions, such as the choice of base, solvent, and temperature, to maximize yield and minimize by-product formation. The use of phase-transfer catalysts could also be explored to enhance efficiency.

Exploring Greener Alternatives: Investigation into microwave-assisted synthesis or the use of more sustainable solvents would be a significant step towards developing an eco-friendly production method.

Late-Stage Functionalization: An alternative strategy could involve the bromination of 2-(benzyloxy)-6-methylpyridine. This would require careful control of regioselectivity to ensure the desired 3-bromo isomer is the major product.

A comparative analysis of potential synthetic routes is presented in the table below.

Synthetic RoutePotential AdvantagesPotential Challenges
Williamson Ether SynthesisPotentially straightforward, utilizes readily available starting materials.Requires strong bases, potential for O- vs. N-alkylation in related structures.
Late-Stage BrominationMay offer a more convergent synthesis.Controlling regioselectivity can be difficult, potential for over-bromination.
Palladium-Catalyzed CouplingCould offer high efficiency and functional group tolerance.Requires development of specific catalytic systems, cost of catalyst.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of 2-(Benzyloxy)-3-bromo-6-methylpyridine is predicted to be rich and varied due to its multiple functional groups. Systematic studies are needed to map out its chemical behavior.

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. Research should explore the scope of these reactions, investigating the coupling of various boronic acids, organostannanes, alkenes, and alkynes to introduce diverse substituents at this position.

Lithiation and Subsequent Electrophilic Quench: Metal-halogen exchange at the bromine position could generate a lithiated pyridine (B92270) species, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

Modification of the Benzyloxy Group: Cleavage of the benzyl (B1604629) ether to reveal the 2-hydroxy-pyridine tautomer could open up new avenues for functionalization at this position.

Oxidation of the Methyl Group: The 6-methyl group could be a site for oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound and its derivatives.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the electron density distribution within the molecule, identify the most reactive sites, and calculate the activation energies for various potential reactions. This can help in predicting the regioselectivity of reactions and in designing experiments more effectively.

In Silico Screening of Derivatives: Computational tools can be used to design a virtual library of derivatives of this compound with tailored electronic and steric properties. For instance, modifying the substituents on the benzyl group could fine-tune the reactivity of the entire molecule. The predicted properties of these virtual compounds could then be used to prioritize the synthesis of the most promising candidates for specific applications.

The following table outlines potential computational studies and their expected outcomes.

Computational MethodArea of InvestigationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanisms of cross-coupling reactions.Understanding of transition states and activation barriers, leading to optimized reaction conditions.
Molecular Dynamics (MD)Conformational analysis of derivatives.Insight into the three-dimensional structure and flexibility of novel compounds.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of derivatives.Identification of key structural features for desired biological effects, guiding the design of new bioactive molecules.

Integration into Advanced Catalytic Systems and Flow Chemistry Methodologies

The development of efficient synthetic methods for this compound and the understanding of its reactivity would pave the way for its integration into modern chemical technologies.

Development of Novel Catalysts: Derivatives of this compound could be investigated as ligands for transition metal catalysts. The pyridine nitrogen and other potential donor atoms could coordinate to metal centers, influencing the catalytic activity and selectivity in various organic transformations.

Flow Chemistry Applications: Once a robust and reliable synthesis is established, its adaptation to a continuous flow process could offer significant advantages in terms of scalability, safety, and reproducibility. Flow chemistry would allow for precise control over reaction parameters, potentially leading to higher yields and purities. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability of the synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Benzyloxy)-3-bromo-6-methylpyridine?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-(Benzyloxy)-6-methylpyridine. Common brominating agents include N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in solvents such as CCl₄ or DMF. Reaction temperatures range from 60–80°C, with yields dependent on stoichiometric ratios and reaction time (e.g., 12–24 hours) .
  • Key Data :

Brominating AgentCatalyst/SolventYield (%)
NBSAIBN/CCl₄65–75
Br₂FeCl₃/DCM50–60

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 3, benzyloxy at position 2). Mass spectrometry (HRMS) verifies molecular weight (M.W. 264.12 g/mol). HPLC (≥95% purity) ensures no residual starting materials or byproducts .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store in a sealed container under dry, inert conditions (argon/nitrogen) .

Q. What are common reactions involving the bromine substituent?

  • Methodological Answer : Bromine at position 3 undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives. Nucleophilic substitution with amines (e.g., NH₃/EtOH, 60°C) yields 3-amino derivatives .

Advanced Research Questions

Q. How does the position of bromine (C3 vs. C5/C6) affect reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at C3 exhibits lower steric hindrance compared to C5/C6, enhancing coupling efficiency. For example, Suzuki reactions with C3-Br achieve ~80% yield vs. ~50% for C5-Br analogs. DFT calculations can model electronic effects (e.g., Hammett parameters) .

Q. What strategies mitigate competing side reactions during functionalization of the benzyloxy group?

  • Methodological Answer : Protect the benzyloxy group via hydrogenolysis (H₂/Pd-C, EtOH) to avoid oxidation byproducts. Alternatively, use selective deprotection with BCl₃ in DCM at -78°C to retain the bromine substituent .

Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at C3-Br, while non-polar solvents (toluene) may promote radical pathways. Lower temperatures (0–25°C) reduce side reactions like benzyloxy cleavage .

Q. What analytical approaches resolve contradictions in reported reaction yields?

  • Methodological Answer : Compare reaction kinetics (e.g., via in-situ IR monitoring) and catalyst loading (e.g., Pd 0.5–5 mol%). Contradictions may arise from trace moisture (use molecular sieves) or oxygen (degas solvents). Replicate protocols with controlled variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.